

Application Notes and Protocols for P18IN003 in Western Blotting

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Compound of Interest

Compound Name: P18IN003

Cat. No.: B1678136

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Introduction

This document provides a comprehensive guide for the use of **P18IN003** in Western blotting applications. **P18IN003** is a primary antibody designed for the specific detection of Target Protein X. These guidelines are intended for researchers, scientists, and drug development professionals to achieve reliable and reproducible results. The protocols provided cover all stages of the Western blotting workflow, from sample preparation to signal detection.

Adherence to these protocols is recommended to ensure optimal performance of **P18IN003**.

Data Presentation: Quantitative Summary

The following table summarizes the recommended quantitative parameters for the use of **P18IN003** in a standard Western blotting experiment. These values are starting points and may require optimization for specific experimental conditions.

Parameter	Recommended Value	Notes
Sample Preparation		
Cell Lysate Protein Conc.	1-3 mg/mL	Determined by a standard protein assay (e.g., BCA or Bradford).
Loading Amount	20-30 µg of total protein per lane	May be adjusted based on the expression level of Target Protein X in the specific cell or tissue type.
SDS-PAGE		
Gel Percentage	10-12% Tris-Glycine gel	Adjust based on the molecular weight of Target Protein X.
Running Conditions	100-150 V for 1-1.5 hours	Run until the dye front reaches the bottom of the gel.
Membrane Transfer		
Membrane Type	Nitrocellulose or low-fluorescence PVDF	PVDF membranes require pre-wetting with methanol. [1]
Transfer Conditions	Wet transfer: 100V for 1 hour at 4°C	Semi-dry transfer conditions should be optimized according to the manufacturer's instructions.
Immunodetection		
Blocking Solution	5% non-fat dry milk or 3% BSA in TBST	For phospho-specific antibodies, BSA is generally recommended. [2] [3]
Blocking Time	1 hour at room temperature or overnight at 4°C	
P18IN003 (Primary Ab)		

Dilution	1:1000 - 1:2000 in blocking solution	This is a starting recommendation and should be optimized.
Incubation Time & Temp.	Overnight at 4°C with gentle agitation	Alternatively, 2-3 hours at room temperature.
Secondary Antibody		
Type	HRP-conjugated anti-species IgG	Use a secondary antibody that recognizes the host species of P18IN003.
Dilution	1:5000 - 1:10000 in blocking solution	Dilution will depend on the specific secondary antibody and detection reagent used.
Incubation Time & Temp.	1 hour at room temperature with gentle agitation	
Signal Detection		
Detection Reagent	Enhanced Chemiluminescence (ECL) substrate	Prepare and use according to the manufacturer's instructions. [2]
Exposure Time	30 seconds - 5 minutes	Varies depending on the signal intensity. Use a chemiluminescence imaging system for best results.

Experimental Protocols

Sample Preparation: Cell Lysis and Protein Extraction

- After cell treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[\[3\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant (protein extract) to a new tube.
- Determine the protein concentration using a BCA or Bradford protein assay.
- Aliquot the protein samples and store them at -80°C for long-term use.
- For Western blotting, mix 20-30 µg of protein with 4X SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[\[2\]](#)

SDS-PAGE and Membrane Transfer

- Load the prepared protein samples into the wells of a polyacrylamide gel. Include a protein molecular weight marker in one lane.
- Perform electrophoresis until the dye front reaches the bottom of the gel.[\[1\]](#)
- Following electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[\[4\]](#)
- After transfer, confirm the transfer efficiency by staining the membrane with Ponceau S solution for 30 seconds, followed by destaining with TBST.[\[2\]](#)

Immunodetection with P18IN003

- Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[\[1\]](#)
- Prepare the **P18IN003** primary antibody solution by diluting it in the blocking buffer at the recommended concentration (e.g., 1:1000).
- Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.

- Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[\[5\]](#)
- Prepare the appropriate HRP-conjugated secondary antibody in the blocking buffer at the recommended dilution (e.g., 1:5000).
- Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[\[3\]](#)
- Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis

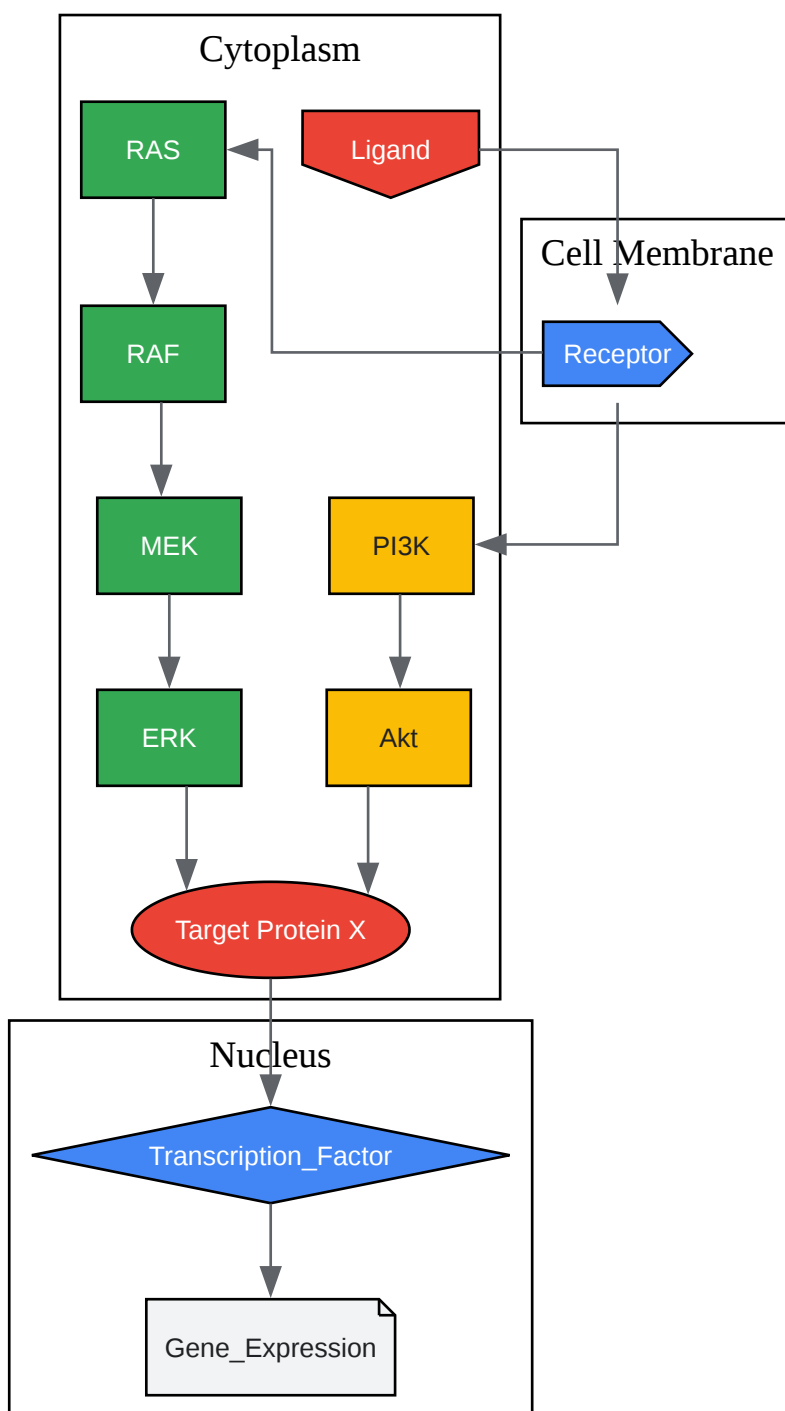
- Prepare the ECL substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.[\[2\]](#)
- Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
- Analyze the resulting bands to determine the presence and relative abundance of Target Protein X. The intensity of the band should be proportional to the amount of protein.

Signaling Pathways and Workflow Diagrams

Hypothetical Signaling Pathway Involving Target Protein X

The following diagram illustrates a hypothetical signaling cascade where Target Protein X is activated downstream of the PI3K/Akt and MAPK pathways, leading to a cellular response.

P18IN003 can be used to detect the expression and activation status of Target Protein X in this pathway.

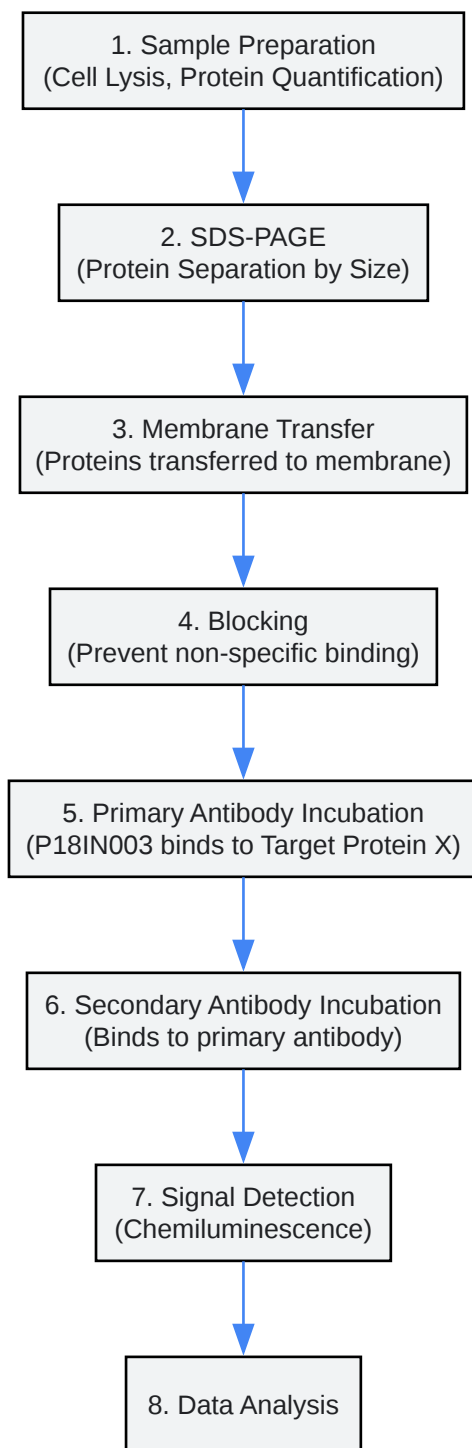


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Caption: Hypothetical signaling pathway for Target Protein X activation.

Western Blotting Experimental Workflow

The diagram below outlines the key steps of the Western blotting procedure.



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Caption: Step-by-step workflow for Western blotting.

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